1-(3-Chloro-propyl)-4-methoxy-piperidine

Description

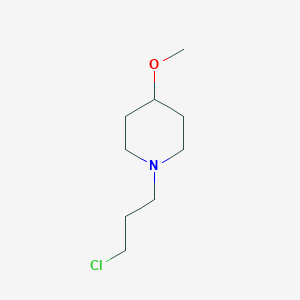

1-(3-Chloro-propyl)-4-methoxy-piperidine is a piperidine derivative featuring a 3-chloropropyl chain at the 1-position and a methoxy group at the 4-position of the piperidine ring.

- Synthesis: Similar compounds, such as 1-(3-chloro-propyl)pyrrole, are synthesized via N-alkylation reactions (e.g., reacting pyrrole with 1-bromo-3-chloropropane) followed by functional group modifications . For piperidine derivatives, methods like quaternization of bipyridines or hydrogenation of intermediates in ammonia-containing organic solutions are employed .

- Applications: Piperidine and chloropropyl-containing compounds are prevalent in CNS drug development.

Properties

Molecular Formula |

C9H18ClNO |

|---|---|

Molecular Weight |

191.70 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-methoxypiperidine |

InChI |

InChI=1S/C9H18ClNO/c1-12-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3 |

InChI Key |

QGBHLZYTJCPHQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(CC1)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(3-Chloro-propyl)-4-methoxy-piperidine with similar compounds:

Key Observations :

Pharmacological Activity

Serotonin Receptor Modulation

- 5-HT7 Antagonists : Piperazine/piperidine derivatives with chloropropyl chains and methoxy groups demonstrate potent 5-HT7 receptor antagonism. For example, 4-methoxy-N-[3-(4-fluorophenyl-piperazinyl)propyl]benzenesulfonamide shows IC50 = 37 nM, attributed to methoxy-enhanced binding affinity .

- 5-HT6 Targeting : Chloropropyl-piperidine scaffolds are used in 5-HT6 receptor antagonists, which are explored for cognitive disorders .

Antidepressant Potential

Compounds like 2-{3-[4-(1H-Indol-3-yl)-piperidin-1-yl]-propyl}-2H-triazolo[4,3-a]pyridin-3-one () highlight the role of chloropropyl-piperidine motifs in serotonin-related antidepressants.

Critical Analysis of Divergences

- Receptor Selectivity: While 4-methoxy-piperidine derivatives target 5-HT7 receptors, non-methoxy analogs (e.g., 1-(3-Chloropropyl)piperidine HCl) lack documented receptor activity, emphasizing the methoxy group’s role in binding .

- Synthetic Accessibility : Methoxy-containing compounds require stringent anhydrous conditions to avoid demethylation, whereas chloropropyl analogs are more stable but less polar .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.